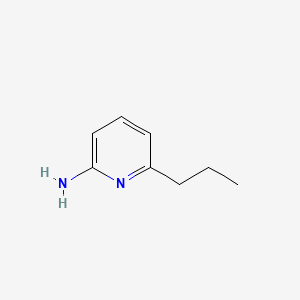

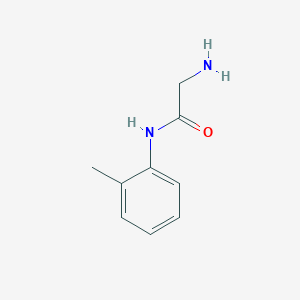

1H-Benzimidazole-2-butanamine

説明

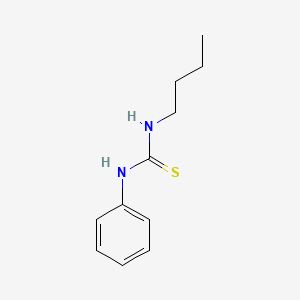

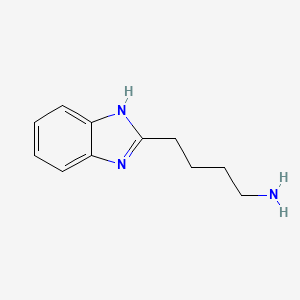

1H-Benzimidazole-2-butanamine is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a butanamine side chain. Benzimidazole itself is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

作用機序

Target of Action

1H-Benzimidazole-2-butanamine, a derivative of benzimidazole, has been found to exhibit a wide range of pharmacological activities . , which play crucial roles in cancer progression. They also show activity against parasitic infections, specifically Trichinella spiralis .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways due to their broad-spectrum pharmacological properties . For instance, they have been found to exhibit tuberculostatic properties .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

生化学分析

Biochemical Properties

1H-Benzimidazole-2-butanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation . The interaction between this compound and tubulin results in the inhibition of tubulin polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, this compound has been found to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has demonstrated antiproliferative and pro-apoptotic activities . This compound modulates tubulin dynamics, leading to the disruption of microtubule networks and the induction of apoptosis in cancer cells . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate binding . This enzyme inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with sustained inhibition of tubulin polymerization and prolonged cell cycle arrest in cancer cells . Additionally, the degradation products of this compound may have different biological activities, which can further influence its effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound has been shown to influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as tubulin, and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation or acetylation . These modifications can influence the subcellular localization and activity of this compound, directing it to specific organelles or cellular structures.

準備方法

The synthesis of 1H-Benzimidazole-2-butanamine can be achieved through several synthetic routesThe reaction conditions typically include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may also incorporate the use of heterogeneous catalysts to enhance the efficiency of the synthesis process .

化学反応の分析

1H-Benzimidazole-2-butanamine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

科学的研究の応用

類似化合物との比較

1H-Benzimidazole-2-butanamine can be compared with other similar compounds, such as:

2-Substituted Benzimidazoles: These compounds have different substituents at the 2-position of the benzimidazole ring and exhibit varying biological activities.

Imidazole Derivatives: Imidazole-based compounds share a similar core structure but differ in their substituents and applications.

Triazole Derivatives: Triazoles are another class of heterocyclic compounds with a similar nitrogen-containing ring structure, used in various medicinal and industrial applications.

The uniqueness of this compound lies in its specific structure, which combines the benzimidazole ring with a butanamine side chain, providing distinct chemical and biological properties.

特性

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-64-1 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。